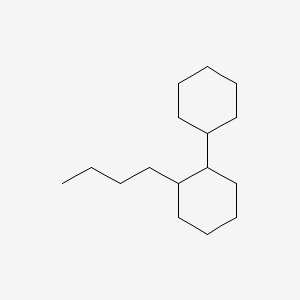

1,1'-Bicyclohexyl, 2-butyl-

Description

Historical Trajectories and Early Investigations of the Bicyclohexyl (B1666981) Scaffold

The journey into understanding alkyl-substituted bicyclohexyls begins with the foundational research on the parent bicyclohexyl scaffold. wikipedia.org Early investigations into bicyclohexyl and its derivatives were driven by a fundamental curiosity about the structure and properties of cyclic and bicyclic alkanes. wikipedia.orgfunaab.edu.ng These initial studies laid the groundwork for comprehending the conformational intricacies and reactivity of such systems. The bicyclohexyl structure, with its two interconnected cyclohexane (B81311) rings, presented a more complex stereochemical landscape than its monocyclic counterpart, intriguing chemists and prompting further exploration. wikipedia.org

Methodological Advancements in the Study of Saturated Carbocyclic Systems

The progression of analytical and synthetic methodologies has been pivotal in advancing the study of saturated carbocyclic systems like 1,1'-Bicyclohexyl, 2-butyl-. The development of techniques such as gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) has enabled more precise characterization and structural determination. nih.govuchile.cl In particular, two-dimensional NMR techniques have proven invaluable in elucidating the complex spatial arrangements of protons and carbons within these molecules. uchile.cl From a synthetic perspective, advancements in catalytic hydrogenation and stereoselective alkylation have provided more controlled and efficient routes to these compounds.

Structural Elucidation Challenges and Opportunities in Complex Alicyclic Compounds

The structural elucidation of complex alicyclic compounds, including 1,1'-Bicyclohexyl, 2-butyl-, is not without its challenges. The presence of multiple stereocenters and the conformational flexibility of the cyclohexane rings can lead to a mixture of isomers with very similar physical properties, making separation and characterization difficult. However, these challenges also present opportunities for the development of more sophisticated analytical methods and computational modeling techniques to predict and confirm structures. stanford.edugoogle.com The unambiguous identification of each isomer is crucial for understanding its specific properties and potential applications. nih.gov

Overview of Research Paradigms for 1,1'-Bicyclohexyl, 2-butyl-

Current research on 1,1'-Bicyclohexyl, 2-butyl- is multifaceted. One major area of focus is its synthesis, with an emphasis on developing efficient and stereoselective methods. Another significant research avenue is the detailed characterization of its physicochemical properties, which are essential for any potential application. nih.govchemeo.com Furthermore, there is growing interest in exploring its utility in various fields. For instance, its lipophilic nature suggests potential use as a solvent or carrier in drug delivery systems. In materials science, its incorporation into polymers could enhance their mechanical and thermal properties. The compound also serves as a valuable reference standard in analytical chemistry, particularly in the environmental monitoring of volatile organic compounds (VOCs).

Physicochemical Properties of 1,1'-Bicyclohexyl, 2-butyl-

The distinct properties of 1,1'-Bicyclohexyl, 2-butyl- are a direct consequence of its molecular structure. The combination of the bulky bicyclohexyl core and the flexible butyl chain imparts specific characteristics that are of interest to various scientific disciplines.

| Property | Value |

| Molecular Formula | C₁₆H₃₀ nih.gov |

| Molecular Weight | 222.41 g/mol nih.gov |

| IUPAC Name | 1-butyl-2-cyclohexylcyclohexane nih.gov |

| CAS Number | 54889-99-5 nih.gov |

| Boiling Point | 567.30 ± 0.40 K chemeo.com |

| LogP (Octanol/Water) | 5.563 chemeo.com |

| Enthalpy of Vaporization | 51.76 kJ/mol chemeo.com |

Synthesis and Reaction Mechanisms of 1,1'-Bicyclohexyl, 2-butyl-

The synthesis of 1,1'-Bicyclohexyl, 2-butyl- typically involves a multi-step process that begins with the creation of an alkylated biphenyl (B1667301) precursor, which is subsequently hydrogenated.

A common synthetic strategy involves the following key stages:

Grignard Reagent Formation: The process often starts with the reaction of 2-iodobiphenyl (B1664525) with magnesium in an ether solvent to form 2-biphenylylmagnesium iodide, a Grignard reagent. This serves as a potent nucleophile for the next step.

Alkylation: The Grignard reagent is then reacted with a suitable butyl-containing electrophile, such as a butyl halide, to introduce the butyl group at the 2-position of the biphenyl ring, forming 2-butylbiphenyl (B13949317).

Catalytic Hydrogenation: The resulting 2-butylbiphenyl undergoes catalytic hydrogenation at high pressure, typically using a nickel or palladium catalyst. This step saturates the aromatic rings to yield the final 1,1'-Bicyclohexyl, 2-butyl- product. This process often produces a mixture of geometric isomers that require separation.

Purification: Due to the potential for isomeric mixtures, purification is a critical final step. Fractional distillation and crystallization are commonly employed to isolate the desired isomer of 1,1'-Bicyclohexyl, 2-butyl-.

The reactions of 2-butyl-1,1'-bicyclohexane can include oxidation, reduction, and substitution, influenced by the compound's rigid structure.

Applications and Utility of 1,1'-Bicyclohexyl, 2-butyl- in Chemical Research

The unique structural features of 1,1'-Bicyclohexyl, 2-butyl- make it a compound with diverse potential applications in various areas of chemical research.

Use as a Reference Standard

In analytical chemistry, particularly in environmental science, 1,1'-Bicyclohexyl, 2-butyl- can be utilized as a reference standard for the detection and quantification of volatile organic compounds (VOCs). Its stability and well-defined chromatographic behavior make it suitable for calibrating analytical instruments and ensuring the accuracy of environmental monitoring data.

Role in Mechanistic Studies

The defined stereochemistry of 1,1'-Bicyclohexyl, 2-butyl- and its derivatives makes them excellent model compounds for studying reaction mechanisms in alicyclic systems. By observing how the compound behaves under various reaction conditions, chemists can gain a deeper understanding of fundamental chemical processes.

Potential in Materials Science

The incorporation of the bulky and non-polar 1,1'-Bicyclohexyl, 2-butyl- moiety into polymers and other materials can significantly influence their properties. It is hypothesized that its presence can enhance thermal stability and mechanical strength. There is also interest in its use in liquid crystal displays (LCDs), where the alkyl chains can help to optimize the material's physical properties.

Investigated Pharmaceutical Applications

The lipophilic (fat-loving) nature of 1,1'-Bicyclohexyl, 2-butyl- has led to investigations into its potential as a solvent or carrier for hydrophobic drugs. By improving the solubility of poorly soluble active pharmaceutical ingredients (APIs), it could potentially enhance their bioavailability and therapeutic efficacy. For example, it has been studied as a solvent in the formulation of nitrosamines for drug products.

Structure

3D Structure

Properties

Molecular Formula |

C16H30 |

|---|---|

Molecular Weight |

222.41 g/mol |

IUPAC Name |

1-butyl-2-cyclohexylcyclohexane |

InChI |

InChI=1S/C16H30/c1-2-3-9-14-12-7-8-13-16(14)15-10-5-4-6-11-15/h14-16H,2-13H2,1H3 |

InChI Key |

NUHOLGQIGHXQAE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CCCCC1C2CCCCC2 |

Origin of Product |

United States |

Advanced Structural Characterization and Conformational Analysis of 1,1 Bicyclohexyl, 2 Butyl

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool for determining the molecular structure of compounds like 1,1'-Bicyclohexyl, 2-butyl-. Various spectroscopic methods provide complementary information to build a complete picture of its connectivity and spatial arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for establishing the stereochemistry of 1,1'-Bicyclohexyl, 2-butyl-. Both ¹H and ¹³C NMR spectra provide key information about the chemical environment of each atom.

In analogous bicyclohexyl (B1666981) derivatives, the relative positions of substituents (cis or trans) significantly influence the chemical shifts of the protons and carbons in the rings. For instance, in disubstituted cyclohexanes, axial and equatorial substituents have distinct NMR signals. The complexity of the spectra for 1,1'-Bicyclohexyl, 2-butyl- arises from the multiple possible stereoisomers (cis and trans) and the various chair conformations of the two cyclohexane (B81311) rings.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in assigning the complex proton signals by identifying spin-spin coupling networks between adjacent protons. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations, which are critical for determining the relative stereochemistry of the butyl group and the second cyclohexyl ring. By analyzing these correlations, the preferred conformations and the stereochemical relationship between the substituents can be determined. For example, a strong NOE between a proton on the butyl group and a proton on the adjacent cyclohexyl ring would indicate a cis-like arrangement in that particular conformation.

Table 1: Predicted Spectroscopic Data for 1,1'-Bicyclohexyl, 2-butyl-

| Technique | Predicted Observations |

|---|---|

| ¹H NMR | Complex multiplets in the aliphatic region (approx. 0.8-2.0 ppm) corresponding to the overlapping signals of the cyclohexyl and butyl protons. The chemical shifts would be sensitive to the cis/trans isomerism. |

| ¹³C NMR | A number of signals in the aliphatic region (approx. 10-50 ppm), with the exact number depending on the symmetry of the specific isomer. The carbons attached to the butyl group and the other cyclohexyl ring would show characteristic shifts. |

| 2D-COSY | Cross-peaks indicating the coupling between protons on the same and adjacent carbons within the cyclohexyl rings and the butyl chain. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are used to identify the functional groups and to obtain a "vibrational fingerprint" of the molecule. For 1,1'-Bicyclohexyl, 2-butyl-, the spectra are dominated by the vibrational modes of the C-H and C-C bonds within the alkane structure.

The key vibrational modes include:

C-H stretching: Strong absorptions in the region of 2850-3000 cm⁻¹.

CH₂ bending (scissoring): Absorptions around 1445-1465 cm⁻¹.

C-C stretching: These vibrations appear in the fingerprint region (below 1500 cm⁻¹) and are numerous and complex for a molecule of this size.

While these techniques are excellent for confirming the presence of the hydrocarbon framework, they are generally less powerful than NMR for detailed stereochemical analysis of complex alkanes. However, subtle differences in the fingerprint region of the IR and Raman spectra of different stereoisomers can sometimes be used for their differentiation. PubChem provides access to vapor-phase IR spectra for this compound. nih.gov

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation. For 1,1'-Bicyclohexyl, 2-butyl-, the molecular ion peak [M]⁺ would confirm its molecular formula of C₁₆H₃₀ and a molecular weight of 222.41 g/mol . nih.gov

The fragmentation of 1,1'-Bicyclohexyl, 2-butyl- under electron ionization (EI) would likely involve the cleavage of the C-C bond between the two cyclohexyl rings and fragmentation of the butyl chain and the rings themselves. The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, showing a total of 134 peaks, which indicates a complex fragmentation pattern. nih.gov Analysis of these fragmentation pathways can provide clues about the structure. For instance, the loss of a butyl radical (C₄H₉•) or a cyclohexyl radical (C₆H₁₁•) would result in characteristic fragment ions.

X-ray Crystallography of Derivatives and Analogues for Solid-State Conformations

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals of the parent compound 1,1'-Bicyclohexyl, 2-butyl- might be challenging due to its non-polar and flexible nature, the analysis of its derivatives or structurally similar compounds can offer valuable insights.

For example, the crystal structures of other bicyclohexyl derivatives have been determined, revealing the preferred conformations of the rings and the stereochemical arrangement of substituents. crystallography.netrsc.org These studies often show that the cyclohexane rings adopt a chair conformation. In the case of 1,1'-bicyclohexyl derivatives, the relative orientation of the two rings (the dihedral angle) is a key structural parameter. The presence of a bulky substituent like a butyl group at the 2-position would be expected to significantly influence this dihedral angle and the conformational equilibrium of the rings to minimize steric hindrance. Studies on related compounds like [Ni(P(Cy)₂N(tBu)₂)₂]⁺ have utilized X-ray crystallography to determine their highly symmetrical molecular structures. nih.gov

Gas-Phase Electron Diffraction for Molecular Geometry Determination

Gas-phase electron diffraction is a powerful technique for determining the geometry of molecules in the gaseous state, free from intermolecular interactions that are present in the solid state. This method provides information on bond lengths, bond angles, and torsional angles.

For 1,1'-Bicyclohexyl, 2-butyl-, a gas-phase electron diffraction study would be valuable for determining the average structure of the molecule in the gas phase. It could provide precise measurements of the C-C bond lengths within the cyclohexane rings and the butyl group, as well as the C-C-C bond angles. A key piece of information that could be obtained is the dihedral angle between the two cyclohexyl rings, which defines their relative orientation. Comparing the gas-phase structure with any available solid-state data would reveal the effects of crystal packing forces on the molecular conformation. Studies on similar molecules, such as oxotitanium phthalocyanine, have successfully used this technique to determine their gas-phase molecular structure. rsc.org

Conformational Landscape Analysis

The conformational flexibility of 1,1'-Bicyclohexyl, 2-butyl- leads to a complex potential energy surface with multiple energy minima corresponding to different stable conformations. Understanding this conformational landscape is crucial for a complete structural characterization.

The two cyclohexane rings can exist in chair, boat, or twist-boat conformations, although the chair conformation is generally the most stable. The connection between the two rings allows for rotation, leading to different relative orientations (axial-equatorial, equatorial-equatorial attachments of the rings to each other). Furthermore, the butyl group can also adopt various conformations.

Computational chemistry methods, such as molecular mechanics and quantum mechanics calculations, are often employed to explore the conformational landscape. These calculations can predict the relative energies of different conformers and the energy barriers for interconversion between them. For disubstituted cyclohexanes, the most stable conformation is typically the one that minimizes steric strain, often by placing the larger substituents in equatorial positions. libretexts.org In the case of 1,1'-Bicyclohexyl, 2-butyl-, the interplay between the steric demands of the butyl group and the other cyclohexyl ring will determine the preferred conformation. The trans isomers, where the substituents are on opposite sides of the ring, are often more stable than the cis isomers.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 1,1'-Bicyclohexyl, 2-butyl- |

| 1,1'-Bicyclohexyl |

| 1,1'-Bicyclohexyl, 2-propyl-, cis- |

| [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester |

| 1,1'-Bicyclohexyl, 4-butyl-4'-propyl-, (trans,trans)- |

| 1,1'-Bicyclohexyl, 2-methyl-, cis- |

| [Ni(P(Cy)₂N(tBu)₂)₂]⁺ |

| 1,1'-Bicyclohexyl, 2-methyl-, trans- |

| O,O-bicyclohexyl-1,1′-diyl thiosulphite |

| 1,1'-diphenyl-1,1'-bicyclohexyl |

| trans-[4′-Butyl-1,1′-bicyclohexyl]-4-one |

| 1-Butyl-2-cyclohexen-1-ol |

| [1,1'-Bicyclohexyl]-2-one |

| (1,1'-Bicyclohexyl)-2-yl-benzene, trans- |

Chair-Chair Interconversion Dynamics

Each cyclohexane ring in 1,1'-Bicyclohexyl, 2-butyl- undergoes a continuous and rapid process of "ring flipping" or chair-chair interconversion at room temperature. youtube.com During this process, a chair conformer passes through higher-energy transition states, including twist-boat and boat conformations, to become the opposite chair conformer. youtube.com This flip causes all axial bonds to become equatorial and all equatorial bonds to become axial. youtube.comyoutube.com

The presence of substituents on the ring significantly influences the energy of the two chair conformers. For a monosubstituted cyclohexane, the conformer with the substituent in the more spacious equatorial position is generally more stable than the one with the substituent in the sterically hindered axial position. pressbooks.pub This energy difference is primarily due to 1,3-diaxial interactions, a form of steric strain between an axial substituent and the axial hydrogens on the same side of the ring. fiveable.melibretexts.org

Pseudorotation and Ring Flipping Energetics

The energetics of the ring flip are quantified by the conformational free energy difference, commonly known as the "A-value." The A-value represents the energy penalty for a substituent to be in the axial position compared to the equatorial position. masterorganicchemistry.com Larger A-values indicate a stronger preference for the equatorial position. While the specific A-value for a 2-cyclohexyl group is not commonly tabulated, it is considered a very bulky substituent. The butyl group also has a significant steric requirement. The energetic preference for common alkyl groups is well-documented and provides a basis for understanding the behavior of the 2-butyl substituent.

masterorganicchemistry.comIn 1,1'-Bicyclohexyl, 2-butyl-, the stability of any given conformer is determined by the cumulative steric interactions of both the butyl group and the adjacent cyclohexyl ring. pressbooks.pub

Influence of the 2-butyl Substituent on Conformational Preferences

The 2-butyl substituent, along with the adjacent cyclohexyl ring at the 1-position, dictates the conformational equilibrium of the molecule. The analysis depends on whether the compound is the cis or trans isomer.

Trans-1,1'-Bicyclohexyl, 2-butyl- : In the trans isomer, the two substituents (the butyl group and the other cyclohexyl ring) are on opposite sides of the ring plane. This allows for a conformation where both bulky groups occupy equatorial positions (diequatorial). The alternative chair conformer would force both groups into highly unfavorable axial positions (diaxial). Due to the immense steric strain of having both a butyl and a cyclohexyl group in axial positions, the diequatorial conformer is overwhelmingly more stable. libretexts.org

Cis-1,1'-Bicyclohexyl, 2-butyl- : In the cis isomer, the substituents are on the same side of the ring. In any chair conformation, one group must be axial while the other is equatorial. fiveable.me The equilibrium will therefore lie in favor of the conformer that places the sterically bulkier substituent in the equatorial position. pressbooks.publibretexts.org The cyclohexyl group is significantly larger than the butyl group. Consequently, the most stable conformation of the cis isomer will have the cyclohexyl group at C1 in an equatorial position and the butyl group at C2 in an axial position.

Isomeric Purity Assessment and Separation Techniques

The synthesis of 1,1'-Bicyclohexyl, 2-butyl- typically results in a mixture of cis and trans diastereomers. Assessing the purity of this mixture and separating the individual isomers are crucial for characterization and application.

Chromatographic Methods for Cis-Trans Isomer Resolution

Chromatographic techniques are essential for the analytical separation and purity assessment of the cis and trans isomers of 2-butyl-1,1'-bicyclohexyl.

Gas Chromatography (GC) : GC is a primary method for separating volatile and thermally stable compounds like alkyl-substituted bicyclohexyls. The separation of cis and trans isomers is based on differences in their boiling points and interactions with the stationary phase. Non-polar capillary columns, such as those with SE-30 or DB-5 stationary phases, are effective for resolving such isomers. nist.gov The trans isomer, often having a more linear shape and lower boiling point, typically elutes before the cis isomer. The NIST WebBook provides Kovats retention indices for related compounds, which can be used to predict elution behavior. nist.govnist.gov

High-Performance Liquid Chromatography (HPLC) : While GC is common, HPLC can also be employed, particularly for less volatile derivatives or when non-destructive analysis is required. sigmaaldrich.com Normal-phase HPLC on silica (B1680970) or alumina (B75360) columns can separate isomers based on differences in polarity and steric interactions with the stationary phase.

Quantitative analysis to determine the ratio of isomers can be performed by integrating the peak areas from the chromatogram, often using Nuclear Magnetic Resonance (qNMR) for confirmation. libretexts.orgresearchgate.net

Preparative Scale Separation Strategies

Isolating pure isomers in larger quantities requires preparative-scale techniques. The similar physical properties of the cis and trans isomers make this a challenging task.

Fractional Distillation : For isomers with a sufficient difference in boiling points, high-efficiency fractional distillation under reduced pressure is a viable method for separation on a larger scale.

Crystallization : If one isomer is solid at room temperature or can be induced to crystallize from a suitable solvent, fractional crystallization can be an effective purification method. The distinct molecular shapes of the cis and trans isomers can lead to different packing efficiencies in a crystal lattice, which can be exploited for separation.

Preparative Chromatography : Preparative scale GC or HPLC can be used to achieve high purity separation. Although more costly and complex than distillation or crystallization, these methods offer superior resolution for isomers with very similar physical properties.

Chemical Reactivity and Transformation Pathways of 1,1 Bicyclohexyl, 2 Butyl

Oxidation Reactions and Selectivity Considerations

While specific studies on the oxidation of 1,1'-Bicyclohexyl, 2-butyl- are not extensively documented in publicly available literature, its reactivity can be inferred from the general behavior of cycloalkanes and alkyl-substituted hydrocarbons. Oxidation reactions of such compounds typically require strong oxidizing agents and can proceed via free-radical mechanisms.

The potential sites for oxidation on 1,1'-Bicyclohexyl, 2-butyl- include the tertiary C-H bonds on the cyclohexyl rings and the C-H bonds of the butyl group. The selectivity of the oxidation would depend on the reagent and reaction conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions can lead to the cleavage of the cyclohexane (B81311) rings.

The butyl group is also susceptible to oxidation. Depending on the conditions, this could result in the formation of alcohols, ketones, or carboxylic acids. The position of oxidation on the butyl chain would be influenced by the relative stability of the potential radical or carbocation intermediates.

It is important to note that the steric bulk of the bicyclohexyl (B1666981) group could influence the accessibility of certain C-H bonds to the oxidizing agent, thus affecting the regioselectivity of the reaction.

Hydrogenation and Dehydrogenation Studies

The interconversion between 1,1'-Bicyclohexyl, 2-butyl- and its aromatic counterpart, 2-butyl-1,1'-biphenyl, through dehydrogenation and hydrogenation, respectively, is a significant transformation.

Dehydrogenation: The dehydrogenation of the parent compound, bicyclohexyl, to biphenyl (B1667301) has been studied with various catalysts. It is expected that 1,1'-Bicyclohexyl, 2-butyl- would undergo a similar reaction to yield 2-butyl-1,1'-biphenyl. This reaction is of interest for hydrogen storage applications. The table below summarizes catalysts used for the dehydrogenation of bicyclohexyl.

| Catalyst System | Support | Temperature (°C) | Key Findings |

| Platinum | Carbon | 320 | Formation of an active carbide Pt₁₋ₓCₓ phase enhances activity. wikipedia.org |

| Platinum-Nickel | Carbon | 320 | Bimetallic catalyst can lead to agglomeration and reduced conversion. |

| Platinum-Nickel-Chromium | Carbon | 320 | Trimetallic system showed increased conversion and selectivity to biphenyl. nih.govchemrxiv.org |

Hydrogenation: The synthesis of 1,1'-Bicyclohexyl, 2-butyl- typically involves the catalytic hydrogenation of 2-butyl-1,1'-biphenyl. This reaction is generally carried out at high pressure using nickel or palladium-based catalysts. The process converts the aromatic biphenyl core into the saturated bicyclohexyl rings.

Halogenation and Halogen Exchange Reactions

The halogenation of alkanes and cycloalkanes like 1,1'-Bicyclohexyl, 2-butyl- proceeds through a free-radical chain mechanism, typically initiated by UV light or heat. univ.kiev.ua This reaction involves the substitution of a hydrogen atom with a halogen.

The regioselectivity of the halogenation of 1,1'-Bicyclohexyl, 2-butyl- would be determined by the stability of the resulting radical intermediate. The order of stability for free radicals is tertiary > secondary > primary. Therefore, the tertiary hydrogens on the bicyclohexyl ring are expected to be the most reactive sites for halogenation.

Below is a table outlining the different types of hydrogen atoms in 1,1'-Bicyclohexyl, 2-butyl- and their expected relative reactivity towards free-radical halogenation.

| Type of Hydrogen | Location | Expected Relative Reactivity |

| Tertiary | Bridgehead carbons of the bicyclohexyl rings | Highest |

| Secondary | CH₂ groups of the cyclohexyl rings and the butyl chain | Intermediate |

| Primary | CH₃ group of the butyl chain | Lowest |

Halogen exchange reactions, such as the Finkelstein reaction, could potentially be carried out on a halogenated derivative of 1,1'-Bicyclohexyl, 2-butyl- to replace one halogen with another.

Functional Group Interconversions on the Bicyclohexyl Framework

While 1,1'-Bicyclohexyl, 2-butyl- is a saturated hydrocarbon, it can be functionalized, primarily through halogenation as described above. Once a functional group like a halogen is introduced, a variety of interconversions can be envisioned.

For example, a bromo derivative of 1,1'-Bicyclohexyl, 2-butyl- could be converted to an alcohol via nucleophilic substitution with hydroxide (B78521) ions. This alcohol could then be oxidized to a ketone. Further reactions could include the conversion of the halogen to an amine or a nitrile, opening up a wide range of possible derivatives. These transformations would follow standard organic chemistry principles, though the steric hindrance of the bicyclohexyl framework might necessitate specific reaction conditions.

Mechanistic Investigations of Electrophilic and Nucleophilic Substitutions

As a saturated alkane, 1,1'-Bicyclohexyl, 2-butyl- is generally unreactive towards electrophilic and nucleophilic substitution reactions under standard conditions. The C-C and C-H bonds are nonpolar and lack a good leaving group.

The primary substitution reaction it undergoes is free-radical substitution, as detailed in the halogenation section (4.3). The mechanism involves three key steps:

Initiation: Homolytic cleavage of the halogen molecule by UV light or heat to generate halogen radicals. univ.kiev.ua

Propagation: The halogen radical abstracts a hydrogen atom from the bicyclohexyl framework to form a hydrogen halide and a bicyclohexyl radical. This radical then reacts with another halogen molecule to produce the halogenated product and another halogen radical, continuing the chain reaction. univ.kiev.ua

Termination: The reaction is terminated when two radicals combine. univ.kiev.ua

Nucleophilic substitution reactions (like Sₙ1 and Sₙ2) would become relevant on functionalized derivatives of 1,1'-Bicyclohexyl, 2-butyl-. For instance, a halogenated derivative could undergo Sₙ1 or Sₙ2 reactions depending on the structure of the substrate and the reaction conditions.

Rearrangement Reactions of Bicyclohexyl Derivatives

Rearrangement reactions are possible for derivatives of 1,1'-Bicyclohexyl, 2-butyl-, particularly those that can form a carbocation intermediate. libretexts.org For example, if an alcohol derivative of 1,1'-Bicyclohexyl, 2-butyl- is treated with a strong acid, the protonated hydroxyl group can leave as a water molecule, generating a carbocation.

This carbocation could then undergo a rearrangement to form a more stable carbocation. libretexts.org The two common types of carbocation rearrangements are:

Hydride shift: A hydrogen atom on an adjacent carbon migrates with its bonding electrons to the positively charged carbon. libretexts.org

Alkyl shift: An alkyl group from an adjacent carbon migrates to the carbocation center. libretexts.org

In the context of a substituted bicyclohexyl system, these rearrangements could lead to a shift of the positive charge to a more substituted and therefore more stable position on the ring or could potentially involve the butyl group. Such rearrangements would result in the formation of a constitutional isomer of the initial product.

Reactions as a Precursor or Intermediate in Organic Synthesis

1,1'-Bicyclohexyl, 2-butyl- is synthesized from aromatic precursors, establishing its connection to other areas of organic synthesis. The typical synthetic route involves:

Formation of a Grignard reagent from 2-iodobiphenyl (B1664525).

Reaction of the Grignard reagent with a butyl-containing electrophile, such as butyl bromide, to form 2-butyl-1,1'-biphenyl.

Catalytic hydrogenation of the resulting 2-butyl-1,1'-biphenyl to yield 1,1'-Bicyclohexyl, 2-butyl-.

This synthetic pathway highlights that 2-butyl-1,1'-biphenyl is a direct precursor to 1,1'-Bicyclohexyl, 2-butyl-.

Furthermore, 1,1'-Bicyclohexyl, 2-butyl- and similar alkyl-substituted bicyclohexyls have been identified as potentially useful in materials science, for example, in the formulation of liquid crystals and polymers. In these applications, the bicyclohexyl unit provides a rigid and stable core, while the alkyl substituent can be varied to fine-tune the material's properties. The compound may also serve as a starting material for the synthesis of more complex functionalized bicyclohexyl derivatives for various applications. wikipedia.org

Computational and Theoretical Studies on 1,1 Bicyclohexyl, 2 Butyl

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements of individual atoms over time, providing a detailed picture of conformational dynamics. nih.govrsc.org

For 1,1'-Bicyclohexyl, 2-butyl-, MD simulations would be invaluable for exploring its conformational flexibility. The molecule can exist in numerous conformations due to the chair-flipping of the cyclohexane (B81311) rings, the rotation around the single bond connecting the two rings, and the flexibility of the butyl chain. An MD simulation would start with an initial geometry of the molecule and simulate its motion over nanoseconds or even microseconds. The resulting trajectory can be analyzed to identify the most populated conformational states and the transitions between them. Such simulations have been used to study the conformational behavior of other complex organic molecules. mdpi.com

The following table illustrates the type of information that could be extracted from an MD simulation of 1,1'-Bicyclohexyl, 2-butyl-.

| Conformational Feature | Predominant State(s) | Residence Time (ps) |

| Cyclohexyl Ring 1 | Chair | >1000 |

| Cyclohexyl Ring 2 | Chair | >1000 |

| Inter-ring Dihedral Angle | Gauche, Anti | 100-500 |

| Butyl Chain Conformation | Anti, Gauche | 50-200 |

This table is illustrative and represents plausible results from an MD simulation.

Force Field Development and Validation for Bicyclohexyl (B1666981) Systems

Molecular dynamics simulations rely on force fields, which are sets of parameters and equations that describe the potential energy of a system as a function of its atomic coordinates. nih.govwikipedia.org The accuracy of an MD simulation is highly dependent on the quality of the force field used. nih.gov While general-purpose force fields like GAFF or OPLS exist, the development of specific force fields for a class of molecules can lead to more accurate results. nih.gov

For bicyclohexyl systems, a dedicated force field could be developed by parameterizing it against high-level quantum chemical calculations or experimental data for a range of related molecules. researchgate.netuni-paderborn.de This would involve adjusting parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions to reproduce known properties like geometries, vibrational frequencies, and conformational energies. The development of force fields for cyclic alkanes has been a subject of research to improve the accuracy of simulations. uni-paderborn.de

Validation of a new force field would involve testing its ability to reproduce experimental data that was not used in the parameterization process, such as densities, heats of vaporization, or diffusion coefficients for liquids of bicyclohexyl derivatives.

Reaction Mechanism Elucidation via Transition State Theory

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. scribd.com For reactions involving 1,1'-Bicyclohexyl, 2-butyl-, such as oxidation or elimination, computational methods can be used to map out the entire reaction pathway. iitk.ac.in This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them.

Transition state theory, combined with quantum chemical calculations (often DFT), allows for the calculation of activation energies, which determine the rate of a reaction. By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be determined. For example, in elimination reactions of substituted cyclohexanes, the stereochemical arrangement of the leaving group and a beta-hydrogen is crucial, and computational studies can elucidate the preferred pathways. iitk.ac.in Alkyl halides undergo substitution and elimination reactions, and the specific pathway can be influenced by the structure of the alkyl halide and the reaction conditions. libretexts.orgyoutube.com

A hypothetical reaction, such as the dehydrogenation of 1,1'-Bicyclohexyl, 2-butyl-, could be studied computationally to determine the activation barriers for the removal of different hydrogen atoms.

| Reaction Step | Calculated Activation Energy (kcal/mol) |

| H-removal from C2 | 35 |

| H-removal from C1' | 40 |

| H-removal from butyl chain | 45 |

This table is illustrative and shows how computational chemistry can be used to compare the feasibility of different reaction pathways.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic properties of molecules with a good degree of accuracy. This is particularly useful for confirming the structure of a newly synthesized compound or for interpreting complex experimental spectra. PubChem provides some experimental spectral data for 1,1'-Bicyclohexyl, 2-butyl-, including 13C NMR, GC-MS, and IR spectra. nih.gov

DFT calculations can be used to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of 1,1'-Bicyclohexyl, 2-butyl-. science.gov By calculating the magnetic shielding around each nucleus in the optimized geometry of the molecule, the chemical shifts can be estimated. Comparing these predicted shifts with experimental values can help in assigning the peaks in the NMR spectrum to specific atoms in the molecule. This approach has been successfully used to determine the relative configurations of diastereomers. science.gov

The following table presents a hypothetical comparison of experimental and DFT-calculated ¹³C NMR chemical shifts for selected carbon atoms in 1,1'-Bicyclohexyl, 2-butyl-.

| Carbon Atom | Experimental ¹³C Shift (ppm) | Calculated ¹³C Shift (ppm) |

| C1 | Data not available | ~45 |

| C1' | Data not available | ~42 |

| C2 | Data not available | ~50 |

| Butyl Cα | Data not available | ~35 |

Stereoelectronic Effects of the Butyl Substituent

The stereoelectronic properties of the 2-butyl substituent in the 1,1'-bicyclohexyl framework are a composite of steric and electronic factors that dictate the molecule's conformational preferences, stability, and reactivity. These effects arise from the spatial arrangement of the butyl group and the orbital interactions between its bonds and those of the bicyclohexyl system. Computational chemistry provides powerful tools, such as Natural Bond Orbital (NBO) analysis, to dissect these contributing forces. chemrxiv.orgresearchgate.netyoutube.com

The butyl group at the C2 position significantly influences the conformational equilibrium of the substituted cyclohexyl ring. Like other alkyl substituents, the butyl group preferentially occupies the equatorial position to minimize steric strain. libretexts.org When a substituent is in an axial position, it experiences unfavorable 1,3-diaxial interactions with the other axial hydrogens on the same side of the ring. libretexts.org For a butyl group, these interactions would involve significant van der Waals repulsion, destabilizing the axial conformation.

The preference for the equatorial position is quantified by the conformational A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers. libretexts.org Larger substituents generally have larger A-values, indicating a stronger preference for the equatorial position. The steric bulk of a substituent is a primary determinant of this value.

Table 1: Illustrative Conformational A-Values for Alkyl Substituents This table presents generally accepted A-values to illustrate the steric demand of various alkyl groups. Specific values can vary slightly depending on the experimental or computational conditions.

| Substituent | A-Value (kcal/mol) | Reference |

|---|---|---|

| -CH₃ (Methyl) | 1.74 | libretexts.org |

| -CH₂CH₃ (Ethyl) | 1.75 | rsc.org |

| -CH(CH₃)₂ (Isopropyl) | 2.15 | rsc.org |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 | upenn.edu |

| -CH₂CH₂CH₂CH₃ (n-Butyl) | ~1.8 | chemistrysteps.com |

Beyond simple steric repulsion, electronic effects also play a crucial role. The primary electronic contribution from the butyl substituent is hyperconjugation. This is a stabilizing interaction involving the delocalization of electrons from a filled sigma (σ) bonding orbital (typically C-H or C-C) into an adjacent empty or partially filled anti-bonding sigma (σ*) orbital. researchgate.netrsc.org

Table 2: Conceptual NBO Analysis of Hyperconjugative Interactions for an Equatorial Butyl Group This conceptual table illustrates the types of stabilizing hyperconjugative interactions expected for a butyl group on a cyclohexane ring. The energies are representative and serve to demonstrate the principle.

| Donor Orbital (Filled) | Acceptor Orbital (Anti-bonding) | Type of Interaction | Estimated Stabilization Energy (E⁽²⁾, kcal/mol) |

|---|---|---|---|

| σ (C-H) of butyl group | σ* (C-C) of cyclohexane ring | Vicinal Hyperconjugation | ~0.5 - 2.0 |

| σ (C-C) of butyl group | σ* (C-C) of cyclohexane ring | Vicinal Hyperconjugation | ~0.5 - 2.0 |

The presence of the butyl group at the C2 position also sterically influences the rotational barrier around the C1-C1' pivot bond connecting the two cyclohexyl rings. The butyl group and the adjacent cyclohexyl ring can experience gauche-type interactions, which are repulsive forces between groups separated by a dihedral angle of approximately 60°. libretexts.orgchemistrysteps.com The molecule will adopt a conformation that minimizes these steric clashes, affecting the relative orientation of the two rings. Theoretical calculations on substituted bicyclohexyls have shown that such vicinal substitution is critical in defining the conformational dynamics around the pivot bond. researchgate.netresearchgate.net The combination of these steric and hyperconjugative effects determines the most stable three-dimensional structure of 1,1'-Bicyclohexyl, 2-butyl-.

Applications of 1,1 Bicyclohexyl, 2 Butyl and Its Derivatives in Advanced Materials Science

Contributions to Liquid Crystal Formulations

The incorporation of bicyclohexane core structures is a subject of considerable research in the development of new liquid crystal (LC) materials. researchgate.net These materials are of particular interest because they often exhibit low optical anisotropy (Δn), low rotational viscosity, and faster response times in display applications. researchgate.net The specific substitution pattern on the bicyclohexyl (B1666981) rings, such as the placement of a 2-butyl group, can significantly influence the mesomorphic and physical properties of the resulting liquid crystal compounds.

Mesophase Stability Enhancement

The stability of the liquid crystalline phase (mesophase) over a broad temperature range is a critical parameter for practical applications. The structure of 1,1'-Bicyclohexyl, 2-butyl- can influence this stability. The presence of alkyl chains on the bicyclohexyl core is known to affect the nematic phase stability. For instance, longer alkyl chains can enhance the stability of the nematic phase.

The position of the substituent is also crucial. The "2-butyl" substitution in 1,1'-Bicyclohexyl, 2-butyl- introduces asymmetry to the molecule. Compared to their 4-substituted counterparts, 2-substituted isomers may exhibit lower melting points due to a reduction in molecular symmetry. This can be advantageous in creating eutectic mixtures with a wider nematic range, a common strategy in formulating liquid crystal displays. mdpi.com The non-planar, twisted conformation of the two cyclohexane (B81311) rings also plays a role in disrupting crystal packing, which can lower the melting point and broaden the mesophase range. wikipedia.org

Dielectric Anisotropy and Optical Properties Modulation

The dielectric anisotropy (Δε) and optical anisotropy (Δn, or birefringence) are fundamental properties of liquid crystals that govern their behavior in an electric field and their interaction with light, respectively. The bicyclohexane core, being non-aromatic, generally leads to materials with low optical anisotropy (Δn < 0.1). researchgate.net This is in contrast to many conventional liquid crystals that contain more polarizable aromatic rings.

The introduction of polar substituents onto the bicyclohexyl core has a marked effect on these properties. For example, terminal groups like cyano (-CN) or fluoro (-F) can significantly increase the dielectric anisotropy. researchgate.net While 1,1'-Bicyclohexyl, 2-butyl- itself is a non-polar molecule, it serves as a foundational structure. Derivatives incorporating polar groups would be expected to exhibit modified dielectric and optical characteristics. For example, the introduction of a cyano group can lead to a large negative dielectric anisotropy. surajitdhara.in The low polarizability anisotropy of the bicyclohexane core contributes to the low birefringence of these materials. surajitdhara.in

Table 1: Comparative Properties of Bicyclohexyl Derivatives

| Compound Name | Substituent(s) | Key Application Area | Reference |

| 1,1'-Bicyclohexyl, 2-butyl- | 2-butyl | Polymers, LCDs (inferred) | |

| 4-butyl-4'-ethyl-1,1'-bicyclohexyl | 4-butyl, 4'-ethyl | LCDs, surfactants | |

| 4'-propyl-bicyclohexyl-carbonitrile | 4-propyl, 4'-cyano | Liquid crystals | |

| [trans]-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid | 4-propyl, 4'-COOH | Synthetic intermediates | |

| [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester | 4'-pentyl, 4-fluorophenyl ester | Liquid crystals |

This table presents a selection of bicyclohexyl derivatives to illustrate the influence of different substituents on their intended applications. The properties of 1,1'-Bicyclohexyl, 2-butyl- are often inferred from such analogs.

Tunable Response Characteristics in Display Technologies

The response time of a liquid crystal display (LCD) is a critical performance metric, and materials with low viscosity and specific elastic constant ratios are sought after to achieve faster switching speeds. Bicyclohexane-based liquid crystals are known for their low rotational viscosity, which contributes to faster response times in field-effect LCDs. researchgate.net

The elastic constants of a liquid crystal, which describe the energy required to deform the director alignment, are also influenced by molecular structure. Research on related bicyclohexane compounds has shown that the ratio of the bend to splay elastic constants can be less than one, a property that can be exploited in specific display modes. surajitdhara.in By incorporating structures like 1,1'-Bicyclohexyl, 2-butyl- into liquid crystal mixtures, it is possible to tune the viscoelastic properties of the formulation, leading to optimized response characteristics for various display technologies. mdpi.com

Role in Polymer Chemistry and Composite Materials

The structural features of 1,1'-Bicyclohexyl, 2-butyl- also make it a candidate for use in polymer science, where it can be employed to modify the properties of various polymeric systems. Its aliphatic, bulky nature can influence polymer chain packing, solubility, and mechanical performance.

Incorporation into Polymer Backbones for Mechanical Property Modification

The integration of bicyclohexyl units into polymer backbones is a strategy to enhance certain material properties. For instance, in high-performance polymers like polyimides, incorporating alicyclic structures such as bicyclohexane can improve solubility and processability without significantly compromising thermal stability. acs.org The non-planar structure of the bicyclohexyl unit can disrupt the charge-transfer complex formation that often occurs in aromatic polyimides, leading to more soluble and less colored materials.

The 2-butyl substituent on the 1,1'-bicyclohexyl core introduces steric hindrance, which can further disrupt polymer chain packing. This can lead to a decrease in crystallinity and an increase in free volume, potentially enhancing properties like gas permeability and solubility in organic solvents. The modification of mechanical properties would be a direct consequence of these structural changes. For example, disrupting the regular chain packing might lead to a lower modulus but increased toughness, depending on the specific polymer system. researchgate.net

Table 2: Potential Impact of 1,1'-Bicyclohexyl, 2-butyl- Incorporation on Polymer Properties

| Polymer Property | Expected Impact | Rationale | Reference |

| Solubility | Increased | Disruption of chain packing and charge-transfer complexes | acs.org |

| Thermal Stability | Maintained or slightly decreased | Alicyclic nature is thermally stable, but steric hindrance might slightly lower degradation temperature | |

| Tensile Modulus | Potentially decreased | Reduced crystallinity and chain packing | researchgate.net |

| Color | Reduced (in polyimides) | Inhibition of charge-transfer complex formation |

Development of Specialty Elastomers and Resins

In the realm of elastomers and resins, additives and comonomers are used to tailor properties for specific applications. While direct research on 1,1'-Bicyclohexyl, 2-butyl- in specialty elastomers is not widely documented, its properties suggest potential utility. The incorporation of such a bulky, aliphatic structure could act as an internal plasticizer, increasing flexibility and lowering the glass transition temperature of certain resins.

In the context of epoxy resins, dicyclohexyl-based amines are used as curing agents or modifiers. ulprospector.com While 1,1'-Bicyclohexyl, 2-butyl- is a hydrocarbon, its derivatives containing functional groups could be synthesized for this purpose. The bicyclohexyl structure could impart improved thermal and chemical resistance to the cured resin. The butyl group, in turn, could enhance compatibility with other organic components in a formulation. The use of bicyclohexyl derivatives in various polymer and coating formulations highlights the versatility of this structural motif. epa.gov

Utilization as a High-Boiling Solvent or Process Media in Industrial Operations

The parent compound, bicyclohexyl, is recognized as a high-boiling solvent. chemicalbook.com It has a boiling point of 227 °C (441 °F) and is a colorless liquid at room temperature. lookchem.comwikipedia.org This high boiling point makes it suitable for use as a process medium in various industrial sectors, including chemicals, petrochemicals, and polymers. chemicalbook.com Given that the addition of a butyl group to the bicyclohexyl structure increases the molecular weight to 222.41 g/mol for 1,1'-Bicyclohexyl, 2-butyl-, it is expected to have an even higher boiling point, further enhancing its suitability for high-temperature applications. nih.gov

The stability and low volatility of such compounds are advantageous in industrial processes where consistent solvent properties are required over extended periods and at elevated temperatures. Like its parent compound, 1,1'-Bicyclohexyl, 2-butyl- is insoluble in water but soluble in organic solvents, a key characteristic for its use in organic synthesis and as a penetrant. chemicalbook.comwikipedia.org Its non-polar, hydrocarbon nature makes it an effective solvent for non-polar reactants and products.

Table 2: Physical Properties of Bicyclohexyl (Parent Compound)

| Property | Value | Source |

|---|---|---|

| Boiling Point | 227 °C | lookchem.comwikipedia.org |

| Melting Point | 3-4 °C | chemicalbook.comwikipedia.org |

| Density | 0.864 g/mL at 25 °C | chemicalbook.comlookchem.com |

| Flash Point | 92 °C | lookchem.comwikipedia.org |

Applications in Industrial Catalysis (e.g., as a ligand component in organometallic complexes)

In the field of industrial catalysis, the steric and electronic properties of ligands are crucial for the stability and reactivity of organometallic complexes. libretexts.orgscbt.com Ligands can act as spectators or active participants in chemical reactions. libretexts.org While there is no direct evidence of 1,1'-Bicyclohexyl, 2-butyl- being used as a ligand, its structural characteristics suggest potential applications. The bulky bicyclohexyl framework, similar to the cyclohexyl groups in ligands like Tricyclohexylphosphine, can create a sterically hindered environment around a metal center. scbt.com

This steric bulk can influence the selectivity of catalytic reactions by controlling the approach of substrates to the metal's active site. scbt.com The alkyl (butyl) substituent on the bicyclohexyl core can further modulate the ligand's steric profile and electronic properties. The synthesis of organometallic complexes often involves ligands that can stabilize the metal in various oxidation states. scbt.com The saturated hydrocarbon nature of 1,1'-Bicyclohexyl, 2-butyl- would make it an electronically donating group, which can be a desirable property for ligands in certain catalytic cycles. The development of ligands based on the bicyclohexyl scaffold could lead to novel catalysts with unique reactivity and selectivity. chemscene.com

Development as a Specialty Chemical in Niche Industrial Sectors

Bicyclohexyl derivatives have found applications as specialty chemicals in several niche industrial sectors, primarily due to their unique structural features. lookchem.com

Liquid Crystal Displays (LCDs): One of the most significant applications for bicyclohexyl derivatives is in the manufacturing of liquid crystals. lookchem.com Compounds containing the bicyclohexyl core are used as liquid crystal monomers (LCMs). scies.org The rigid and anisotropic structure of the bicyclohexyl unit contributes to the formation of the mesophases that are essential for the functioning of LCDs. The trans-isomer of bicyclohexyl derivatives is particularly sought after for these applications. google.com The alkyl substituents on the bicyclohexyl rings, such as the butyl group in 1,1'-Bicyclohexyl, 2-butyl-, play a crucial role in tuning the physical properties of the liquid crystal mixture, such as its clearing point, viscosity, and dielectric anisotropy. lookchem.com For instance, 4'-Pentyl-1,1'-bicyclohexyl-4-carbonitriles are important components in liquid crystal formulations.

Advanced Materials and Polymers: The structural integrity and thermal stability of bicyclohexyl derivatives make them valuable components in the synthesis of advanced polymers and composites. lookchem.com They can be incorporated as monomers to enhance the mechanical strength and heat resistance of the final material. lookchem.com

Immersion Lithography: In the semiconductor industry, immersion lithography is a technique used to enhance the resolution of photolithography. uml.edu This process requires a high-refractive-index fluid to be placed between the final lens of the exposure system and the photoresist-coated wafer. uml.edu A patent discloses the use of bicyclohexyl in a fluid for immersion lithography, indicating a niche application for this class of compounds in high-technology manufacturing processes. uml.edu

Pharmaceutical and Agrochemical Intermediates: Bicyclohexyl derivatives serve as key building blocks in the synthesis of pharmaceuticals and agrochemicals. lookchem.comlookchem.comgoogle.com Their stable, rigid scaffold can be functionalized to produce complex molecules with specific biological activities. lookchem.com The trans,trans-isomer of 1,1'-Bicyclohexyl, 4-butyl-4'-propyl- is used as an intermediate in the synthesis of pesticides and herbicides. lookchem.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 1,1'-Bicyclohexyl, 2-butyl- |

| 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- |

| 1,1'-Bicyclohexyl, 4-butyl-4'-propyl- |

| [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester |

| 1-fluorobicyclohexyl |

| 2-biphenylylmagnesium iodide |

| 2-iodobiphenyl (B1664525) |

| 4'-Pentyl-1,1'-bicyclohexyl-4-carbonitriles |

| 4'-propyl-1,1'-bicyclohexyl-4-carbonitriles |

| Bicyclohexyl |

| Carbon monoxide |

| Cyclohexane |

| Cyclohexene (B86901) |

| Ethylene glycol monobutyl ether |

| [trans]-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid |

Environmental Transformations and Degradation Pathways of 1,1 Bicyclohexyl, 2 Butyl

Thermal Decomposition Kinetics and Product Distribution Analysis

The thermal stability of 1,1'-Bicyclohexyl, 2-butyl- is a key factor in its persistence in environments subjected to high temperatures, such as in subsurface geological formations or industrial thermal processes. While specific kinetic data for this compound are scarce, studies on related molecules provide significant insights into its likely decomposition behavior.

The thermal degradation of n-butylcyclohexane has been shown to produce 2-butyl-1,1'-bicyclohexyl as a product through self-coupling of partially dealkylated molecules. dtic.mil This suggests that the reverse reaction, the decomposition of 1,1'-Bicyclohexyl, 2-butyl-, would likely involve the cleavage of the C-C bond between the two cyclohexyl rings, which is often the weakest bond in such structures. wikipedia.org The thermal decomposition of the parent compound, bicyclohexyl (B1666981), when heated to approximately 427°C, yields cyclohexane (B81311) and cyclohexene (B86901). wikipedia.org

The initial steps in the thermal degradation of 1,1'-Bicyclohexyl, 2-butyl- are expected to be homolytic cleavage of the weakest bonds. The C-C bond connecting the two cyclohexyl rings and the C-C bond attaching the butyl group to the ring are likely candidates for initial cleavage, leading to the formation of various radical intermediates. These radicals can then undergo a variety of reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a complex mixture of smaller alkanes, alkenes, and cyclic hydrocarbons.

| Parameter | Description | Inferred Finding for 1,1'-Bicyclohexyl, 2-butyl- |

| Primary Decomposition Pathway | The initial and most significant thermal degradation reaction. | Cleavage of the bond between the two cyclohexyl rings and cleavage of the butyl group. |

| Key Decomposition Products | The main chemical species formed during thermal breakdown. | Cyclohexane, cyclohexene, butylcyclohexane, and various smaller alkanes and alkenes. |

| Influencing Factors | Conditions that affect the rate and products of decomposition. | Temperature, pressure, and the presence of catalysts or inhibitors. |

Photochemical Degradation Mechanisms in Atmospheric and Aquatic Environments

Once released into the atmosphere, 1,1'-Bicyclohexyl, 2-butyl- is expected to undergo photochemical degradation, primarily through reactions with hydroxyl (•OH) radicals. tandfonline.com Given its structure as a saturated alkane, direct photolysis by sunlight is not expected to be a significant degradation pathway, as it lacks chromophores that absorb light in the environmentally relevant UV spectrum. epa.gov

The atmospheric reaction is initiated by the abstraction of a hydrogen atom from the 1,1'-Bicyclohexyl, 2-butyl- molecule by a hydroxyl radical. This can occur at various positions on the cyclohexyl rings or the butyl side chain. The resulting alkyl radical then reacts with molecular oxygen to form a peroxy radical (RO2•). In the presence of nitrogen oxides (NOx), the peroxy radical can react to form alkoxy radicals (RO•), which can undergo further reactions such as isomerization or C-C bond scission. These reaction sequences lead to the formation of a variety of oxygenated products, including ketones, alcohols, and nitrates. For cyclic alkanes, ring-opening can also occur, leading to the formation of dicarbonyls and other oxygenated linear compounds. tandfonline.com

In aquatic environments, direct photolysis is also unlikely to be significant. Indirect photochemical processes, involving reaction with photochemically generated reactive species such as hydroxyl radicals, may contribute to its degradation, although typically at slower rates than in the atmosphere.

| Environment | Primary Degradation Mechanism | Expected Transformation Products |

| Atmospheric | Reaction with hydroxyl (•OH) radicals. | Ketones, alcohols, nitrates, and ring-opened dicarbonyls. |

| Aquatic | Indirect photolysis via reaction with photochemically generated reactive species. | Similar to atmospheric, but likely at slower rates. |

Chemical Transformation Pathways (e.g., Hydrolytic, Oxidative Processes)

The chemical transformation of 1,1'-Bicyclohexyl, 2-butyl- in the environment, outside of photochemical processes, is primarily dictated by its susceptibility to hydrolysis and oxidation.

As an alkane, 1,1'-Bicyclohexyl, 2-butyl- is not susceptible to hydrolysis under typical environmental conditions. The C-C and C-H bonds are stable to water. wa.gov

Oxidative processes, however, can contribute to its transformation. Strong oxidizing agents can lead to the formation of more polar and potentially more biodegradable compounds. For instance, the oxidation of 2-Butyl-1,1'-bicyclohexane is known to yield ketones or alcohols. In the environment, such strong oxidants are not common, but enzymatic oxidation during biotic degradation follows similar principles.

Biotic Degradation Pathways: Aerobic and Anaerobic Transformation Products

The microbial degradation of 1,1'-Bicyclohexyl, 2-butyl- is a critical pathway for its removal from the environment. Both aerobic and anaerobic processes can contribute to its breakdown, with the specific pathways depending on the microbial communities present and the environmental conditions.

Aerobic Degradation: Under aerobic conditions, the initial attack on alkanes is typically catalyzed by oxygenase enzymes. frontiersin.org For alkyl-substituted cycloalkanes, degradation often begins with the oxidation of the alkyl side chain. nih.gov In the case of 1,1'-Bicyclohexyl, 2-butyl-, it is likely that the butyl group is the initial site of attack, undergoing ω-oxidation to form a carboxylic acid, followed by β-oxidation, which shortens the alkyl chain. researchgate.net Alternatively, the cyclohexyl ring can be attacked, leading to the formation of cyclohexanol (B46403) and subsequently cyclohexanone, which can then undergo ring cleavage. researchgate.net The presence of two bulky cyclohexyl groups may sterically hinder the enzymatic attack, potentially slowing the degradation rate compared to simpler alkanes.

Anaerobic Degradation: In the absence of oxygen, a different set of microbial pathways is employed. A common mechanism for the anaerobic activation of alkanes is the addition of the hydrocarbon to fumarate, catalyzed by a glycyl radical enzyme. nih.govgeologyscience.ru This results in the formation of an alkylsuccinate derivative. This initial product can then be further metabolized. For alkylated cycloalkanes, this addition can occur on the alkyl side chain or the ring. geologyscience.ru Studies on the anaerobic degradation of alkylated cyclohexanes have shown a preferential loss of higher molecular weight homologs, which is the opposite of what is observed in aerobic degradation and weathering. usgs.gov

| Condition | Initial Enzymatic Attack | Key Intermediates |

| Aerobic | Oxygenase-mediated oxidation of the butyl group or cyclohexyl ring. | Butyl-substituted carboxylic acids, cyclohexanols, cyclohexanones. |

| Anaerobic | Addition to fumarate. | Butyl-bicyclohexyl-succinates. |

Structural Influences on Environmental Persistence and Transformation

The molecular structure of 1,1'-Bicyclohexyl, 2-butyl- plays a significant role in its environmental persistence. Several structural features contribute to its likely stability:

Two Cyclohexyl Rings: The presence of two bulky, saturated cyclohexyl rings provides a significant steric shield, which can hinder enzymatic attack and reduce the rate of biotic and abiotic degradation. doi.org

Lack of Functional Groups: As a saturated hydrocarbon, it lacks readily hydrolyzable or photolabile functional groups, contributing to its chemical stability.

The combination of its bicyclic structure and alkyl substitution likely results in a compound that is more persistent than linear alkanes of similar carbon number but less persistent than more complex polycyclic aromatic hydrocarbons. Quantitative structure-activity relationship (QSAR) models often predict that compounds with cyclohexyl rings and long alkyl chains have a higher potential for persistence. nih.gov

Future Research Directions and Unexplored Avenues for 1,1 Bicyclohexyl, 2 Butyl

Synthesis of Novel Stereoisomers and Analogues

The synthesis of specific stereoisomers of 1,1'-Bicyclohexyl, 2-butyl- presents a significant area for future research. The existing synthetic routes often result in a mixture of isomers, which can be separated by fractional distillation. However, developing stereoselective synthesis methods would provide access to pure isomers, allowing for a more precise investigation of their individual properties and potential applications. This could involve the use of chiral catalysts or starting materials to control the stereochemistry of the final product.

Furthermore, the synthesis of novel analogues of 1,1'-Bicyclohexyl, 2-butyl- by introducing different alkyl substituents or functional groups could lead to compounds with tailored properties. For instance, altering the length or branching of the alkyl chain could modulate the compound's viscosity and thermal properties, making it suitable for new applications in advanced materials or as a high-performance fuel additive. acs.org

Advanced Spectroscopic Methods for In Situ Reaction Monitoring

Future research could benefit from the application of advanced spectroscopic techniques for real-time, in-situ monitoring of the synthesis and derivatization reactions of 1,1'-Bicyclohexyl, 2-butyl-. Techniques such as process analytical technology (PAT), including in-situ infrared (IR) and Raman spectroscopy, can provide valuable insights into reaction kinetics, intermediates, and byproduct formation. This would enable better process control, optimization of reaction conditions, and ultimately, more efficient and selective syntheses.

Currently, the characterization of 1,1'-Bicyclohexyl, 2-butyl- relies on standard spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. nih.gov While these techniques are essential for structural elucidation, in-situ methods would offer a dynamic view of the chemical transformations as they occur.

Green Chemistry Approaches to Synthesis and Derivatization

Developing more environmentally friendly synthetic routes for 1,1'-Bicyclohexyl, 2-butyl- is a crucial area for future investigation. Current methods may involve the use of hazardous reagents and generate significant waste. Future research should focus on "green" chemistry principles, such as the use of renewable starting materials, solvent-free reaction conditions, and catalytic methods with high atom economy.

For example, exploring biocatalytic routes using enzymes or whole-cell systems could offer a milder and more selective alternative to traditional chemical synthesis. Additionally, investigating the use of supercritical fluids as reaction media could eliminate the need for volatile organic solvents.

Exploration of Emerging Industrial Applications

While some potential applications for 1,1'-Bicyclohexyl, 2-butyl- have been identified, there is a vast, unexplored landscape of industrial uses. Its properties suggest potential as a specialty solvent, a plasticizer, or a component in high-performance lubricants. Future research should systematically investigate these and other potential applications.

For instance, its use as a component in liquid crystals for display technologies could be explored, building on the known applications of other bicyclohexyl (B1666981) derivatives. Its thermal stability and low volatility also make it a candidate for use as a heat transfer fluid or in other high-temperature applications.

Deepening Understanding of Structure-Reactivity Relationships

A more profound understanding of the relationship between the structure of 1,1'-Bicyclohexyl, 2-butyl- and its chemical reactivity is essential for predicting its behavior and designing new applications. Future research should focus on systematic studies of its reactivity in various chemical transformations.

This could involve detailed kinetic studies of its reactions, as well as computational modeling to understand the electronic and steric factors that govern its reactivity. By elucidating these structure-reactivity relationships, researchers can more effectively tailor the compound's properties for specific purposes.

Multiscale Computational Modeling of Bulk Material Properties

To fully realize the potential of 1,1'-Bicyclohexyl, 2-butyl- in materials science, multiscale computational modeling will be indispensable. This approach can bridge the gap between the molecular level and the macroscopic properties of bulk materials containing this compound.

Future research in this area could involve using molecular dynamics simulations to predict properties such as viscosity, density, and diffusion coefficients. acs.org Quantum mechanical calculations could be employed to understand the electronic structure and intermolecular interactions. This computational data, combined with experimental validation, will accelerate the design and development of new materials with optimized performance characteristics.

Q & A

Q. What are the recommended synthetic routes for preparing 1,1'-Bicyclohexyl, 2-butyl- with high purity?

To synthesize 1,1'-Bicyclohexyl, 2-butyl-, rotating packed bed reactors (RPBs) offer advantages in mass transfer efficiency and reaction control. Key parameters include precursor scoring (e.g., relevance heuristic, plausibility thresholds) and template sets (e.g., Pistachio/Bkms_metabolic databases) to optimize feasible routes . High-purity synthesis requires rigorous characterization via NMR, HPLC, and mass spectrometry, with IUPAC-compliant naming and spectral data validation .

Q. What spectroscopic techniques are most effective for characterizing structural conformation in bicyclohexyl derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves stereochemistry and substituent positioning. Mass spectrometry (e.g., EI-MS) confirms molecular weight and fragmentation patterns, as demonstrated in analogous compounds like [1,1'-Bicyclohexyl]-2-ol (C₁₂H₂₂O) . Infrared (IR) spectroscopy identifies functional groups, while X-ray crystallography (using SHELX for refinement) resolves absolute configurations .

Q. How can researchers ensure compound identity and purity in novel bicyclohexyl derivatives?

Combine chromatographic (GC/HPLC) and spectroscopic methods. For purity, use differential scanning calorimetry (DSC) to detect polymorphs or impurities. For identity, compare experimental spectral data (e.g., [1,1'-Bicyclohexyl]-2-ol: C₁₂H₂₂O, MW 182.30) with reference libraries . Report retention indices and melting points, adhering to IUPAC guidelines for reproducibility .

Advanced Research Questions

Q. How can computational tools like SHELX resolve crystallographic ambiguities in bicyclohexyl structures?

SHELXL refines small-molecule structures using high-resolution diffraction data. For 1,1'-Bicyclohexyl derivatives, employ twin refinement (TWIN/BASF commands) to address twinning artifacts. Validate hydrogen bonding and torsional angles via SHELXPRO’s restraint libraries. Advanced users can leverage SHELXC/D/E pipelines for high-throughput phasing of low-symmetry crystals .

Q. What statistical approaches are suitable for analyzing contradictory thermal stability data in bicyclohexyl compounds?

Apply multivariate regression to isolate variables (e.g., substituent steric effects, solvent polarity). Use ANOVA or principal component analysis (PCA) to identify outliers in datasets. For reproducibility, reference the HPV Chemical Challenge Program’s data harmonization framework, which integrates peer-reviewed studies and primary data . Report confidence intervals and p-values to quantify uncertainty .

Q. How can reaction conditions minimize stereoisomer formation in 1,1'-Bicyclohexyl, 2-butyl- synthesis?

Optimize solvent polarity (e.g., dichloromethane vs. DMF) and catalyst loading to favor kinetic over thermodynamic control. For trans-selectivity, use chiral auxiliaries or asymmetric catalysis. Monitor reaction progress via in-situ FTIR or Raman spectroscopy. Compare outcomes to analogous systems like [trans,trans]-4'-propyl derivatives (CAS 65355-35-3) to identify isomerization trends .

Data Presentation and Reproducibility

Q. How should researchers address discrepancies in bicyclohexyl compound nomenclature across databases?

Cross-validate identifiers (CAS, InChIKey) using PubChem or ECHA sources. For example, [1,1'-Bicyclohexyl]-2-ol (CAS 6531-86-8) has InChIKey SIZYAYFVBQLSJP-UHFFFAOYSA-N, ensuring alignment with IUPAC rules . Avoid regulatory domain-specific names; use GSRS-standardized descriptors for clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.